(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
This compound features a pyrazole core substituted with two methyl groups (1,5-dimethyl) linked via a methanone group to a piperazine ring. The fluorine atom at the 6-position of the benzothiazole likely enhances metabolic stability and binding interactions, while the piperazine linker may improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5OS/c1-11-9-14(20-21(11)2)16(24)22-5-7-23(8-6-22)17-19-13-4-3-12(18)10-15(13)25-17/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSUNZJZXLQTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown potential against mycobacterium tuberculosis, suggesting that this compound may also target bacterial cells
Mode of Action
It’s known that many heterocyclic compounds, including those containing a pyrazole ring, exhibit a broad range of biological activities They can interact with various enzymes and receptors in the body, leading to changes in cellular function
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in bacterial cell wall synthesis and dna replication
Pharmacokinetics
It’s known that many heterocyclic compounds have good solubility and bioavailability
Result of Action
Similar compounds have shown anti-tubercular activity, suggesting that this compound may also have antimicrobial effects
Biological Activity
The compound (1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that combines various pharmacophoric elements, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H15FN4O2S |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 1396853-58-9 |
| SMILES Notation | Cc1cc(C(=O)N2CC(Oc3nc4c(F)cccc4s3)C2)nn1C |
This compound features a pyrazole ring and a piperazine moiety, which are often associated with diverse pharmacological activities.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, a series of pyrazole derivatives were evaluated for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The specific mechanism involved the disruption of microtubule dynamics, which is critical for mitosis.
Antiviral Properties
Compounds containing pyrazole rings have also been reported to possess antiviral activity. A study highlighted the antiviral potential of related pyrazole derivatives against various viral strains, suggesting that structural modifications could enhance efficacy against specific viral targets . The mechanism often involves interference with viral replication processes.
Neuropharmacological Effects
The piperazine component of the compound is known for its neuropharmacological effects. Research has shown that piperazine derivatives can act as anxiolytics and antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating anxiety and mood disorders.
Case Studies
- Antitumor Efficacy : A synthesized derivative similar to the target compound was tested in vitro against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at low concentrations .
- Antiviral Screening : Another study screened a library of pyrazole-based compounds against influenza virus. The results showed that certain modifications to the pyrazole structure significantly improved antiviral activity, suggesting that the target compound may also exhibit similar properties .
The biological activity of (1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Receptor Activity : The piperazine moiety may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Cores
- Structure: Contains a bis-pyrazole system connected to a thieno[2,3-b]thiophene scaffold.
- Key Differences : Lacks the piperazine and fluorobenzo[d]thiazole groups present in the target compound.
- Impact: The thieno[2,3-b]thiophene moiety confers rigidity and electron-rich properties, which may alter binding affinity compared to the fluorobenzo[d]thiazole in the target compound .
- Structure: Features pyrazolo[1,5-a]pyrimidine cores with cyanide substituents and thieno[2,3-b]thiophene linkages.
Compound (E)-1,5-dimethyl-4-[3-(4-nitrobenzyloxy)benzylideneamino]-2-phenyl-1H-pyrazol-3(2H)-one:
- Structure: Includes a 1,5-dimethylpyrazole core but substitutes the methanone-piperazine-fluorobenzo[d]thiazole chain with a nitrobenzyloxy-benzylideneamino group.
- Key Differences : The nitro group introduces strong electron-withdrawing effects, which may increase reactivity but reduce bioavailability compared to the fluorine substituent in the target compound .
Physicochemical Properties
Pharmacological Potential (Inferred)
- Compound 7b/10: Thieno[2,3-b]thiophene and pyrazolo[1,5-a]pyrimidine systems are associated with antimicrobial and anti-inflammatory activities .
- Compound : The nitro group may confer antibacterial activity but could pose toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
